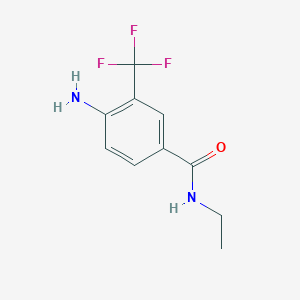
4-amino-N-ethyl-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-N-ethyl-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C10H11F3N2O and its molecular weight is 232.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-amino-N-ethyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate in the presence of a base. The resulting product is characterized by the presence of an amino group and a trifluoromethyl group, which are crucial for its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds related to this compound. For instance, compounds with similar structures have shown potent inhibitory activity against various receptor tyrosine kinases (RTKs), including:
| Compound | Target Kinases | Inhibition (%) at 10 nM |
|---|---|---|
| 11 | EGFR | 91% |
| 13 | EGFR | 92% |
| 10 | HER-4 | 21-65% |
| 20 | VEGFR2 | 16-48% |
These results suggest that the trifluoromethyl group enhances binding affinity and selectivity towards these kinases, making it a valuable modification for developing anticancer agents .
Antiviral Activity
In addition to its anticancer properties, this compound derivatives have shown promising antiviral activity. A study indicated that certain related benzamide compounds exhibited significant inhibition against Ebola virus entry, with effective concentrations (EC50) below 10 μM . This suggests potential for therapeutic development against filovirus infections.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing properties, improving receptor binding.
- Amino Group : Essential for interaction with target proteins involved in cancer proliferation and viral entry.
- Ethyl Substitution : Modulates steric hindrance and can influence pharmacokinetic properties.
Case Study 1: Anticancer Efficacy
In a comparative study involving various benzamide derivatives, compounds structurally similar to this compound were tested against human cancer cell lines (A549 and MCF-7). The compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating its potential as an effective anticancer agent .
Case Study 2: Antiviral Activity Against Ebola
Another study focused on the antiviral efficacy of related compounds against Ebola virus. The findings revealed that certain derivatives achieved over 70% inhibition of viral entry at low concentrations, supporting the hypothesis that modifications in the benzamide structure could yield broad-spectrum antiviral agents .
Properties
IUPAC Name |
4-amino-N-ethyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-2-15-9(16)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKZZMWTECMVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














